

physical and chemical properties of 5-fluoro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-fluoro-1H-indazol-3-ol

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An In-depth Technical Guide to 5-fluoro-1H-indazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **5-fluoro-1H-indazol-3-ol**. It includes available experimental and computed data, discusses its key chemical characteristics, and outlines plausible experimental protocols. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Core Chemical and Physical Properties

5-fluoro-1H-indazol-3-ol, with the chemical formula $C_7H_5FN_2O$, is a fluorinated derivative of the indazole heterocyclic system.^{[1][2]} The indazole core is a key pharmacophore found in numerous therapeutic agents, and fluorination is a common strategy in medicinal chemistry to modulate physicochemical properties and metabolic stability.^[3]

Quantitative data for **5-fluoro-1H-indazol-3-ol** is limited; therefore, data from closely related compounds is included for comparative purposes where noted.

Table 1: Physical and Chemical Properties of **5-fluoro-1H-indazol-3-ol** and Related Compounds

Property	Value	Source (Compound)
Molecular Formula	C ₇ H ₅ FN ₂ O	[1][2] (5-fluoro-1H-indazol-3-ol)
Molecular Weight	152.13 g/mol	[1][2] (5-fluoro-1H-indazol-3-ol)
XLogP3 (Computed)	1.3	[1] (5-fluoro-1H-indazol-3-ol)
Appearance	White solid	[4] ((5-Fluoro-1H-indazol-3-yl)acetic acid)
Melting Point	Data Not Available	[2]
Boiling Point	Data Not Available	[2]
pKa (Predicted)	13.29 ± 0.40	[5] (5-fluoro-3-methyl-1H-indazole)
Solubility (Experimental)	12.5 µg/mL (at pH 7.4)	[6] (1-benzyl-1H-indazol-3-ol)

Chemical Structure and Tautomerism

A critical chemical feature of 3-hydroxyindazoles is their existence in tautomeric forms. **5-fluoro-1H-indazol-3-ol** is in equilibrium with its keto tautomer, 5-fluoro-1,2-dihydro-3H-indazol-3-one.[1][2] For indazole systems, the 1H-indazole form is generally considered the most thermodynamically stable tautomer.[3][7] This equilibrium is crucial as the different tautomers can exhibit distinct chemical reactivity and biological interaction profiles.

Caption: Tautomeric equilibrium of **5-fluoro-1H-indazol-3-ol**.

Experimental Protocols

While a specific, validated protocol for **5-fluoro-1H-indazol-3-ol** is not readily available in the cited literature, a general synthesis can be proposed based on established methods for analogous indazole derivatives.[8][9] A common and effective route is the cyclization of a substituted aminobenzonitrile with a source of hydrazine, followed by hydrolysis.

Reaction Scheme: 2-Amino-5-fluorobenzonitrile → 5-fluoro-1H-indazol-3-amine → **5-fluoro-1H-indazol-3-ol**

Materials and Reagents:

- 2-Amino-5-fluorobenzonitrile
- Sodium nitrite (NaNO₂)
- Hydrochloric acid (HCl)
- Sodium azide (NaN₃)
- Hydrazine hydrate (N₂H₄·H₂O)
- Ethanol (EtOH)
- Sulfuric acid (H₂SO₄)
- Water (H₂O)
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- **Diazotization:** Dissolve 2-amino-5-fluorobenzonitrile (1.0 eq) in a mixture of HCl and water at 0-5 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
- **Azide Formation:** To the cold diazonium salt solution, add a solution of sodium azide (1.2 eq) in water dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours until the intermediate aryl azide precipitates.
- **Cyclization/Amination:** Isolate the crude aryl azide. In a separate flask, reflux the azide with hydrazine hydrate (excess) in ethanol for several hours. This step should yield 5-fluoro-1H-indazol-3-amine.[9]
- **Hydrolysis to Hydroxyl:** The resulting 5-fluoro-1H-indazol-3-amine is then subjected to diazotization followed by hydrolysis. Disperse the amine in aqueous sulfuric acid at 0-5 °C and add sodium nitrite solution. The resulting diazonium salt is then heated in aqueous sulfuric acid to yield the final product, **5-fluoro-1H-indazol-3-ol**.

- Work-up and Purification: Cool the reaction mixture and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

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Caption: Proposed workflow for the synthesis of **5-fluoro-1H-indazol-3-ol**.

Spectral Data (Reference Compounds)

No specific spectral data for **5-fluoro-1H-indazol-3-ol** was found. The following table presents data for a structurally related compound to provide a reference for expected spectral characteristics.

Table 2: Spectral Data for Methyl 6-fluoro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate[10]

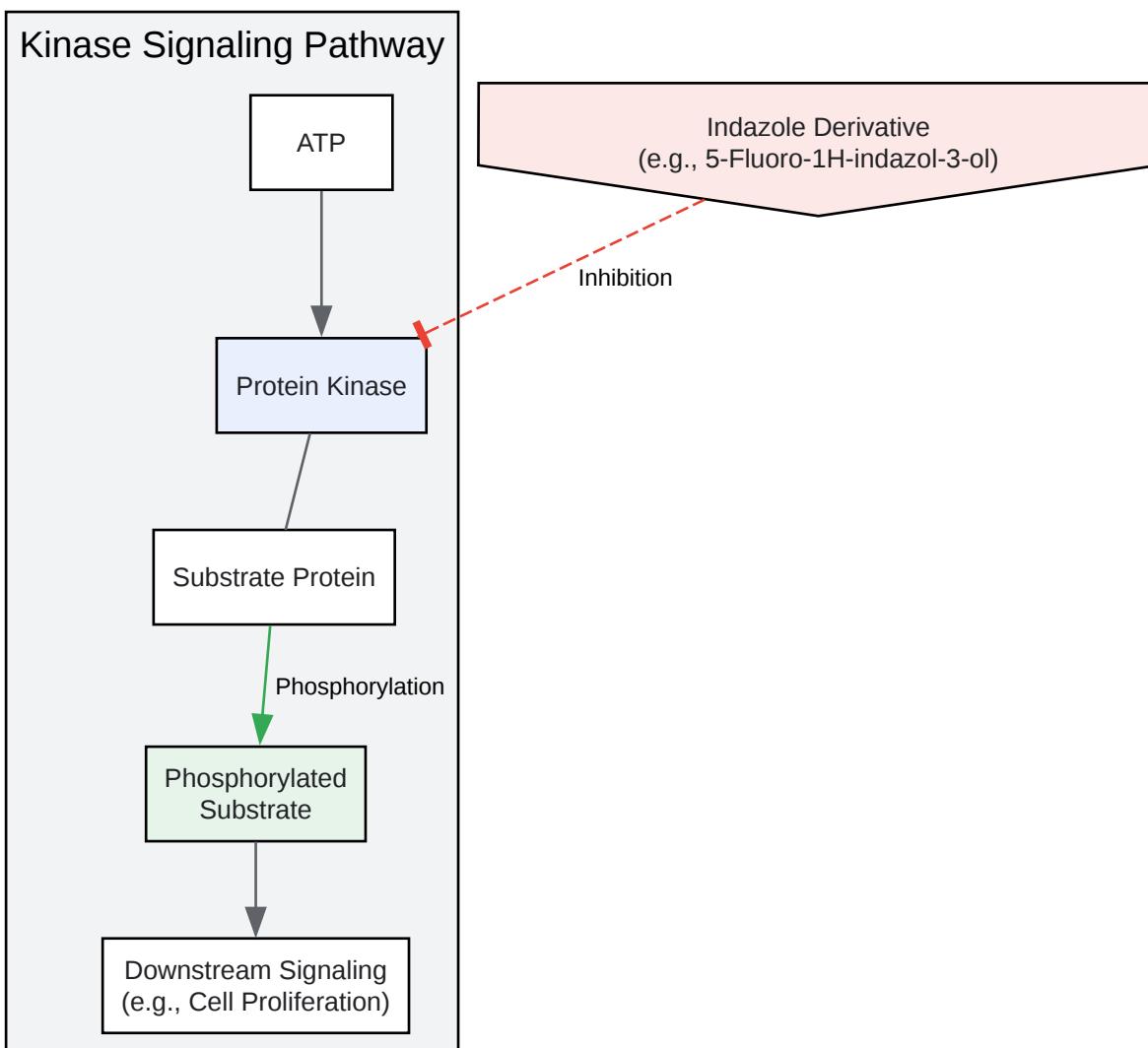
Spectrum Type	Data
¹ H NMR (CDCl ₃)	δ 8.26 (dd, J = 8.9, 5.2 Hz, 1H), 7.58 (d, J = 8.9 Hz, 2H), 7.28–7.24 (m, 2H), 7.14 (td, J = 9.0, 2.2 Hz, 1H), 7.06 (d, J = 8.9 Hz, 2H), 4.06 (s, 3H), 3.89 (s, 3H)
¹³ C NMR (125 MHz, CDCl ₃)	δ 163.7, 162.8, 161.7, 159.5, 140.9 (d, J = 12.7 Hz), 136.4, 131.9, 125.4, 123.9 (d, J = 10.9 Hz), 121.0, 114.8, 113.6 (d, J = 25.7 Hz), 96.6 (d, J = 26.9 Hz), 55.6, 52.2
¹⁹ F NMR (471 MHz, CDCl ₃)	δ -112.4
IR (cm ⁻¹)	3080, 3051, 2948, 2846, 1715, 1626, 1520, 1502, 1471, 1443, 1408, 1304, 1250, 1199, 1177, 1111, 1062, 1033, 959, 826, 807, 795
HRMS (EI)	calcd. for C ₁₆ H ₁₃ FN ₂ O ₃ [M] ⁺ 300.0910, found 300.0880

Biological Activity and Potential Applications

Indazole derivatives are a prominent class of compounds in medicinal chemistry, known for a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.^[3] Specifically, the 1H-indazole-3-amine scaffold, which is structurally similar to the title compound, is recognized as an effective hinge-binding motif for various protein kinases.^[11]

Compounds containing this core are often investigated as kinase inhibitors for applications in oncology.^{[9][11]} For example, derivatives of 1H-indazol-3-amine have demonstrated inhibitory activity against cancer cell lines such as A549 (lung), K562 (leukemia), PC-3 (prostate), and Hep-G2 (hepatoma).^[11] The mechanism often involves blocking the ATP-binding site of a kinase, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.

While the specific biological targets of **5-fluoro-1H-indazol-3-ol** have not been detailed in the available literature, its structure suggests potential utility as a kinase inhibitor or as a scaffold for the development of novel therapeutic agents.



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Caption: Logical diagram of indazole derivatives as kinase inhibitors.

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- To cite this document: BenchChem. [physical and chemical properties of 5-fluoro-1H-indazol-3-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1343658#physical-and-chemical-properties-of-5-fluoro-1h-indazol-3-ol]

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